REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([Br:9])=[C:7]([P:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[C:5]([O:23][CH3:24])[N:4]=1.[OH:25]O>CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([Br:9])=[C:7]([P:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:25])[CH:6]=[C:5]([O:23][CH3:24])[N:4]=1
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Name
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|
Quantity
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4.96 g
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Type
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reactant
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Smiles
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COC1=NC(=CC(=C1Br)P(C1=CC=CC=C1)C1=CC=CC=C1)OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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|
Quantity
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33.9 mL
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Type
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reactant
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Smiles
|
OO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with 3×20 mL dichloromethane
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Type
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EXTRACTION
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Details
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The combined extract
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Type
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DRY_WITH_MATERIAL
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Details
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was dried with anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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was concentrated in vaccuo
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Type
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CUSTOM
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Details
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to give a crude product which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica gel, CHCl3 : ethyl acetate=1:1 with 5% NEt3)
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Name
|
|
Type
|
product
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Smiles
|
COC1=NC(=CC(=C1Br)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 96% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |